![molecular formula C20H20N4O4S B3019099 4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione CAS No. 1358429-49-8](/img/structure/B3019099.png)
4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione
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Overview
Description
4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione is a complex heterocyclic compound It features a unique structure that combines a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core with a butyl group and a methoxyphenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione typically involves multi-step reactions. One common approach includes the following steps:
Formation of the thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors such as thiophene derivatives and triazole intermediates.
Introduction of the butyl group: This step often involves alkylation reactions using butyl halides under basic conditions.
Attachment of the methoxyphenyl group: This can be done through a Friedel-Crafts acylation reaction, followed by methoxylation using methoxy reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the oxoethyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the triazole moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: Its heterocyclic core makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies exploring enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation.
Comparison with Similar Compounds
Similar Compounds
Triazole Derivatives: Compounds like fluconazole and voriconazole share the triazole moiety and exhibit antifungal activity.
Thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine Derivatives: These compounds are studied for their potential in treating various diseases due to their unique structural features.
Uniqueness
4-butyl-2-[2-(3-methoxyphenyl)-2-oxoethyl]-2,4-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5-dione stands out due to its combination of a butyl group and a methoxyphenyl substituent, which may enhance its biological activity and specificity compared to other similar compounds.
Properties
IUPAC Name |
8-butyl-11-[2-(3-methoxyphenyl)-2-oxoethyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-triene-7,12-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O4S/c1-3-4-9-22-18(26)17-15(8-10-29-17)24-19(22)21-23(20(24)27)12-16(25)13-6-5-7-14(11-13)28-2/h5-8,10-11H,3-4,9,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEWOLZVJUKCPBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=CS2)N3C1=NN(C3=O)CC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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